molecular formula C6H7BBrNO3 B6354895 2-Bromo-3-methoxypyridine-5-boronic acid CAS No. 2121512-64-7

2-Bromo-3-methoxypyridine-5-boronic acid

Cat. No.: B6354895
CAS No.: 2121512-64-7
M. Wt: 231.84 g/mol
InChI Key: CBWDNGPSBFKVIL-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxypyridine-5-boronic acid: is an organoboron compound with the molecular formula C6H7BBrNO3 and a molecular weight of 231.84 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and boronic acid functional groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Mechanism of Action

Target of Action

2-Bromo-3-methoxypyridine-5-boronic acid is a versatile compound used in the synthesis of various organic molecules. It has been used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors . The AXL receptor tyrosine kinase plays a crucial role in cell survival, growth, and migration, making it a significant target in cancer research.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester, which is then replaced by a hydrogen atom . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation process affects the Suzuki–Miyaura coupling pathway, a widely used cross-coupling method to synthesize biaryl compounds . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a building block in organic synthesis. For example, it has been used in the synthesis of triazolopyrimidine derivatives and analogs, which inhibit the function of the AXL receptor tyrosine kinase . This inhibition can lead to decreased cell survival, growth, and migration, particularly in cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. . Therefore, the compound must be stored and handled under appropriate conditions to maintain its stability and ensure its effective action. Typically, it is stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-methoxypyridine-5-boronic acid typically involves the borylation of 2-Bromo-3-methoxypyridine. One common method is the reaction of 2-Bromo-3-methoxypyridine with triisopropyl borate and n-butyllithium in an anhydrous solvent like diethyl ether . The reaction is usually carried out under an inert atmosphere to prevent moisture and air from affecting the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation is also common to ensure consistency and safety in large-scale production .

Scientific Research Applications

Chemistry: 2-Bromo-3-methoxypyridine-5-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. For example, it can be used to create inhibitors for specific enzymes or receptors, which can be potential drug candidates .

Industry: In the chemical industry, this compound is used to produce advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it useful in creating materials with specific properties .

Comparison with Similar Compounds

Comparison: 2-Bromo-3-methoxypyridine-5-boronic acid is unique due to the presence of both bromine and boronic acid functional groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 2-Methoxypyridine-5-boronic acid lacks the bromine group, which limits its reactivity in certain types of cross-coupling reactions .

Properties

IUPAC Name

(6-bromo-5-methoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWDNGPSBFKVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Br)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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